(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
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Overview
Description
(5-(4-Methoxyphenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reaction of 4-methoxyphenyl derivatives with azabicycloheptane intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reduction of spirocyclic oxetanyl nitriles has been employed to synthesize 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
The uniqueness of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its bicyclic structure, which imparts distinct physicochemical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
InChI Key |
FKSMKMVFAJXMFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
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